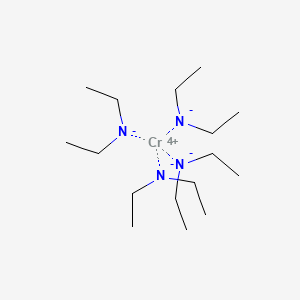
Chromium, tetrakis(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium, tetrakis(diethylamino)- is an organometallic compound with the molecular formula C₁₆H₄₀CrN₄. It is a coordination complex where a central chromium atom is bonded to four diethylamino ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium, tetrakis(diethylamino)- can be synthesized through the reaction of chromium chloride with diethylamine in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CrCl}_3 + 4 \text{HNEt}_2 \rightarrow \text{Cr(NEt}_2\text{)}_4 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis method. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Chromium, tetrakis(diethylamino)- can undergo oxidation reactions where the chromium center is oxidized to a higher oxidation state.
Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Ligand substitution can be achieved using various nucleophiles or electrophiles depending on the desired product.
Major Products:
Oxidation: Oxidized chromium complexes with different ligands.
Substitution: New chromium complexes with substituted ligands.
Scientific Research Applications
Chromium, tetrakis(diethylamino)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in catalysis and materials science for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of chromium, tetrakis(diethylamino)- involves its interaction with various molecular targets. The diethylamino ligands can donate electron density to the chromium center, stabilizing it in different oxidation states. This electron donation can influence the reactivity of the compound and its interactions with other molecules. The pathways involved include coordination to other metal centers, ligand exchange, and redox reactions .
Comparison with Similar Compounds
- Chromium, tetrakis(dimethylamino)-
- Chromium, tetrakis(diisopropylamino)-
- Chromium, tetrakis(dibutylamino)-
Comparison: Chromium, tetrakis(diethylamino)- is unique due to the specific steric and electronic properties imparted by the diethylamino ligands. Compared to its dimethylamino and diisopropylamino counterparts, it offers a balance between steric hindrance and electronic donation, making it suitable for specific applications in catalysis and materials science .
Properties
CAS No. |
67938-78-7 |
|---|---|
Molecular Formula |
C16H40CrN4 |
Molecular Weight |
340.51 g/mol |
IUPAC Name |
chromium(4+);diethylazanide |
InChI |
InChI=1S/4C4H10N.Cr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChI Key |
ZTSVPMVCKFBYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Cr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















